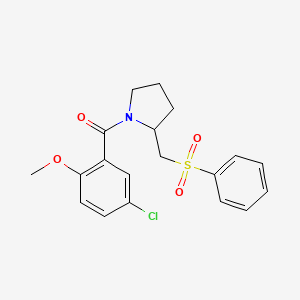

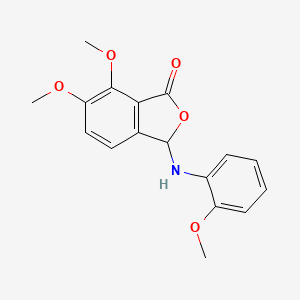

(5-Chloro-2-methoxyphenyl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While there is no direct information available on the synthesis of this specific compound, it’s worth noting that the pyrrolidine ring, which is a part of this compound, is a common structure in many biologically active compounds . The pyrrolidine ring can be synthesized from different cyclic or acyclic precursors . The synthesis of such compounds often involves exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, a phenylsulfonyl group, and a 5-chloro-2-methoxyphenyl group. The pyrrolidine ring is a five-membered ring with one nitrogen atom . The phenylsulfonyl group consists of a phenyl ring bonded to a sulfonyl group, and the 5-chloro-2-methoxyphenyl group is a phenyl ring substituted with a chlorine atom at the 5th position and a methoxy group at the 2nd position.科学的研究の応用

Catalytic Protodeboronation

This compound is used in the catalytic protodeboronation of pinacol boronic esters, which is a critical step in the formal anti-Markovnikov hydromethylation of alkenes . This process is valuable for the synthesis of complex organic molecules and has applications in the development of pharmaceuticals and agrochemicals.

Organoboron Chemistry

As a derivative of boronic acid, it plays a significant role in organoboron chemistry . Organoboron compounds are essential in various organic synthesis reactions, including Suzuki–Miyaura coupling, which is widely used in the creation of carbon-carbon bonds .

Radical-Polar Crossover Reactions

The compound is involved in radical-polar crossover reactions . These reactions are a subset of organic chemistry that combines radical and polar mechanisms to create complex molecules, often with high stereocontrol.

Synthesis of Natural Products

It has been utilized in the synthesis of natural products such as δ-®-coniceine and indolizidine 209B . These natural products have various biological activities and potential therapeutic applications.

Inhibition of Thyroid Peroxidase (TPO)

The compound has been studied for its ability to inhibit thyroid peroxidase (TPO), an enzyme involved in the biosynthesis of thyroid hormones . This application is relevant in the research of thyroid disorders and the development of related treatments.

Anti-Inflammatory Applications

In related chemical structures, there is evidence of use in treating conditions like rheumatic and rheumatoid arthritis as well as osteoarthritis . While not directly linked to the exact compound , the structural similarities suggest potential anti-inflammatory applications.

特性

IUPAC Name |

[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-(5-chloro-2-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO4S/c1-25-18-10-9-14(20)12-17(18)19(22)21-11-5-6-15(21)13-26(23,24)16-7-3-2-4-8-16/h2-4,7-10,12,15H,5-6,11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVQPMRKURWMRES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N2CCCC2CS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B3009325.png)

![2-Chloro-N-[2-(4-chlorophenyl)phenyl]-N-(2-chloropyridine-3-carbonyl)pyridine-3-carboxamide](/img/structure/B3009328.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B3009334.png)

![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B3009336.png)

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B3009340.png)

![benzyl 2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B3009341.png)

![(2S,4As,7aR)-6-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B3009344.png)